N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in nerve function, specifically in the breakdown of acetylcholine, a key neurotransmitter for nerve signal transmission. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting nerve signal transmission.
Mode of Action
The compound interacts with its targets (cholinesterase enzymes) by binding to the active site of the enzyme, thereby inhibiting its function . This results in an increase in acetylcholine levels in the synaptic cleft, which can enhance nerve signal transmission.
Biochemical Pathways
The affected pathway is the cholinergic pathway , which involves the synthesis, release, and breakdown of acetylcholine. By inhibiting cholinesterase enzymes, this compound disrupts the normal breakdown of acetylcholine, leading to an increase in acetylcholine levels . The downstream effects include enhanced nerve signal transmission and potential therapeutic effects for conditions like Alzheimer’s disease .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels and enhanced nerve signal transmission . These effects can potentially improve cognitive function and memory, making this compound a potential therapeutic agent for Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
The compound N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in various biochemical reactions, including the breakdown of neurotransmitters and the metabolism of arachidonic acid, respectively .
Cellular Effects
For instance, some sulfonamides have been found to inhibit bacterial growth and multiplication .
Molecular Mechanism
It is known that sulfonamides, which this compound is a derivative of, can inhibit enzymes such as carbonic anhydrase . This inhibition can disrupt various physiological processes, potentially contributing to the compound’s therapeutic effects .
Metabolic Pathways
Given its structural similarity to sulfonamides, it may interact with enzymes or cofactors involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine, which is then reacted with benzo[c][1,2,5]thiadiazole-5-carboxylic acid under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, it is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
Uniqueness
What sets N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-14(10-2-4-15-16(8-10)24-6-5-23-15)9-18-17(22)11-1-3-12-13(7-11)20-25-19-12/h1-4,7-8,14,21H,5-6,9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIWYACOYZDKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.